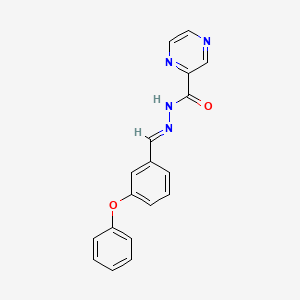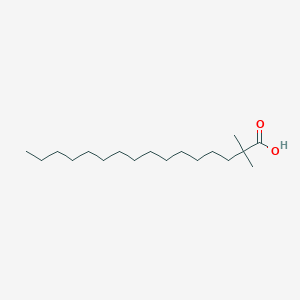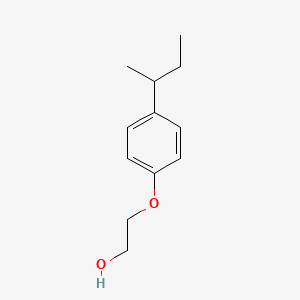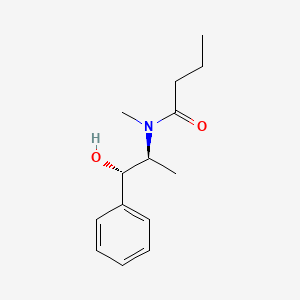
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide is a chiral amide compound known for its unique structural features and potential applications in various fields. This compound contains a hydroxyl group, a phenyl group, and a butanamide moiety, making it an interesting subject for synthetic and application-based research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol and N-methylbutanamide.
Reaction Conditions: The hydroxyl group of (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol is activated using a suitable activating agent like tosyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The activated intermediate is then coupled with N-methylbutanamide under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of N-((1S,2S)-2-oxo-1-methyl-2-phenylethyl)-N-methylbutanamide.
Reduction: Formation of N-((1S,2S)-2-amino-1-methyl-2-phenylethyl)-N-methylbutanamide.
Substitution: Formation of N-((1S,2S)-2-chloro-1-methyl-2-phenylethyl)-N-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Studied for its binding affinity to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Applied in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism by which N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-ethylbutanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpentanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylhexanamide
Uniqueness
This detailed overview provides a comprehensive understanding of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
833486-93-4 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-13(16)15(3)11(2)14(17)12-9-6-5-7-10-12/h5-7,9-11,14,17H,4,8H2,1-3H3/t11-,14+/m0/s1 |
InChI-Schlüssel |
LNGNWIKSPQYEPK-SMDDNHRTSA-N |
Isomerische SMILES |
CCCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



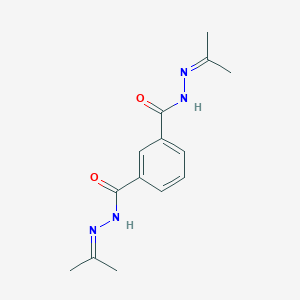
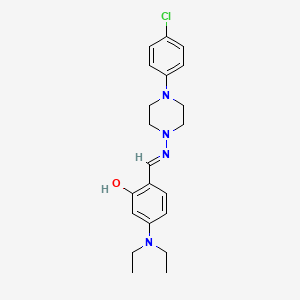

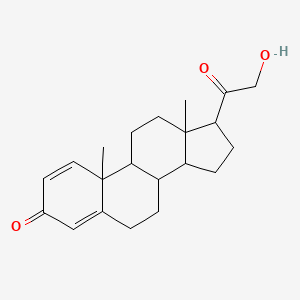

![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)


